1,2-Dimethyl-4-(S-methylsulfonimidoyl)benzene
Description
Properties
Molecular Formula |
C9H13NOS |
|---|---|
Molecular Weight |
183.27 g/mol |
IUPAC Name |
(3,4-dimethylphenyl)-imino-methyl-oxo-λ6-sulfane |
InChI |
InChI=1S/C9H13NOS/c1-7-4-5-9(6-8(7)2)12(3,10)11/h4-6,10H,1-3H3 |
InChI Key |
UJWPRSQSHOXBTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=N)(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Method 1: Direct Sulfoximine Formation via Sulfoxide Nitrogen Transfer
A notable method involves the rhodium-catalyzed nitrogen transfer to sulfoxides to form sulfoximines under mild conditions. This method is highly stereospecific and efficient for preparing N-substituted sulfoximines, which can be adapted for the synthesis of 1,2-dimethyl-4-(S-methylsulfonimidoyl)benzene.
Reaction conditions and procedure:
- Starting material: 1,2-dimethylphenyl methyl sulfoxide
- Catalyst: Rhodium(II) acetate dimer [Rh2(OAc)4] at 2.5 mol%
- Nitrogen source: Carbamates or azides (e.g., methyl carbamate)
- Additives: Magnesium oxide (MgO) as a base
- Solvent: Dichloromethane (CH2Cl2)
- Temperature: Room temperature to 40 °C
- Reaction time: 8 hours
- The reaction proceeds with complete retention of stereochemistry.
- Conversion and yield are optimized at 40 °C with an 8-hour reaction time.
- The reaction tolerates air and moisture, simplifying operational requirements.
- Yields of isolated sulfoximine products typically range from 80% to 98%.
| Parameter | Condition | Result |
|---|---|---|
| Catalyst loading | 2.5 mol% Rh2(OAc)4 | High catalytic efficiency |
| Temperature | 25–40 °C | Optimal yield at 40 °C |
| Reaction time | 8 hours | Complete conversion |
| Solvent | Dichloromethane | Good solubility and reactivity |
| Nitrogen source | Methyl carbamate or azides | Effective nitrogen transfer |
| Yield | 80–98% | High isolated product yield |
This method is detailed in the work by Bull et al., 2015, highlighting the rhodium-catalyzed formation of sulfoximines from sulfoxides with carbamates as nitrogen donors.
Method 2: Multi-step Synthesis via Sulfonimidoyl Intermediate Formation
Another approach involves the preparation of sulfonimidoyl-substituted aromatic compounds through multi-step reactions starting from substituted benzonitriles or benzaldehydes.
Formation of sulfonimidoyl intermediate:
- React 4-(methylsulfonimidoyl)benzonitrile with paraformaldehyde in formic acid under reflux overnight.
- Work-up involves extraction with dichloromethane and drying to isolate crude intermediate.
-
- Treat the crude intermediate with aqueous sodium hydroxide in ethanol at 60 °C for 6 hours.
- Acidify the reaction mixture to pH 3.0 to precipitate the product.
- Purify by recrystallization or chromatography.
-
- Additional functional group transformations (e.g., methylation) to yield 1,2-dimethyl-4-(S-methylsulfonimidoyl)benzene.
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| Sulfonimidoyl intermediate formation | 4-(methylsulfonimidoyl)benzonitrile, paraformaldehyde, formic acid, reflux overnight | Crude sulfonimidoyl intermediate |
| Hydrolysis | 2 N NaOH in ethanol, 60 °C, 6 h | Conversion to sulfonimidoyl acid derivative |
| Acidification | 1 N HCl to pH 3.0 | Precipitation of product |
| Purification | Extraction, drying, recrystallization | Pure sulfonimidoyl compound |
This method is adapted from the general synthetic strategies reported by Goldberg et al., 2014, focusing on sulfoximine derivatives preparation via sulfonimidoyl intermediates.
Method 3: Rhodium(III)-Catalyzed C–H Activation and Coupling
Advanced synthetic methods utilize Rh(III)-catalyzed C–H activation to construct sulfoximine-substituted aromatic compounds under mild conditions, allowing for structural diversity.
- Catalyst: Cp*RhCl2 dimer with silver salts (e.g., AgSbF6)
- Solvent: Dichloroethane or hexafluoroisopropanol
- Temperature: 25–80 °C depending on substrate
- Reaction time: 4–18 hours
- Substrates: Substituted sulfoximines and diazo compounds
- Coupling of sulfoximine substrates with diazo compounds to form benzothiazine derivatives bearing sulfonimidoyl groups.
- The reaction proceeds with moderate to good yields (16–90%) depending on substrate and conditions.
| Parameter | Condition | Result |
|---|---|---|
| Catalyst | 10 mol% [Cp*RhCl2]2 + 40 mol% AgSbF6 | Effective C–H activation |
| Solvent | Hexafluoroisopropanol (HFIP) | Improved yield and selectivity |
| Temperature | 25–80 °C | Higher temperature favors yield |
| Reaction time | 4–18 hours | Complete conversion achievable |
| Yield | 16–90% | Variable, substrate dependent |
This methodology is described in recent reports by Wu et al., 2020, demonstrating the utility of Rh(III)-catalysis for sulfoximine functionalization.
Comparative Summary of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|
| Rhodium-catalyzed N-transfer | Rh2(OAc)4, methyl carbamate, CH2Cl2, 40 °C | High stereospecificity, mild conditions, air/moisture tolerant | Requires rhodium catalyst (cost) | 80–98 |
| Multi-step sulfonimidoyl intermediate | Paraformaldehyde, formic acid reflux, NaOH hydrolysis | Accessible starting materials, scalable | Multi-step, longer reaction time | Moderate to good |
| Rh(III)-catalyzed C–H activation | Cp*RhCl2 dimer, AgSbF6, HFIP, 25–80 °C | Structural diversity, mild conditions | Moderate yields, substrate scope limited | 16–90 |
Analytical and Purification Techniques
- Thin-Layer Chromatography (TLC): Used to monitor reaction progress and confirm conversion.
- Flash Chromatography: Employed for purification of crude products using silica gel with solvent gradients (e.g., dichloromethane/methanol).
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR used to confirm product structure and purity.
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight and composition.
- Melting Point Determination: Used to assess purity and characterize solid products.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-4-(S-methylsulfonimidoyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonimidoyl group to a sulfonamide.
Substitution: The methyl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
1,2-Dimethyl-4-(S-methylsulfonimidoyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-4-(S-methylsulfonimidoyl)benzene involves its interaction with specific molecular targets. The sulfonimidoyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The sulfonimidoyl group distinguishes 1,2-Dimethyl-4-(S-methylsulfonimidoyl)benzene from closely related compounds:
- 1,2-Dimethyl-4-(methylsulfonyl)benzene (Sulfone derivative) : Features a sulfonyl group (-SO₂CH₃), which is more oxidized and polar than sulfonimidoyl. Sulfones are typically stable and used as solvents or intermediates in organic synthesis .
- 1,2-Dimethyl-4-(methylsulfanyl)benzene (Thioether derivative) : Contains a methylthio group (-SCH₃), which is less polar and oxidatively labile compared to sulfonimidoyl .
- 1,2-Dimethyl-4-(tert-butyl)benzene: A non-polar derivative with a bulky tert-butyl substituent, offering high thermal stability and low density (0.9 g/cm³) .
Physical and Chemical Properties
Key properties of analogous compounds are summarized below:
- This contrasts with non-polar tert-butyl or phenyl groups, which prioritize thermal stability and hydrophobicity .
- Thermal Stability : PXE’s high flash point (145°C) and density make it suitable for high-energy physics experiments, whereas tert-butyl derivatives degrade at lower temperatures .
Research Findings and Gaps
- Synthetic Challenges : Sulfonimidoyls require specialized reagents (e.g., NH-transfer agents) for installation, unlike sulfones or thioethers .
- Safety and Handling : PXE’s high flash point reduces flammability risks compared to lower-molecular-weight analogs like o-xylene .
- Data Limitations : Direct studies on 1,2-Dimethyl-4-(S-methylsulfonimidoyl)benzene are sparse, necessitating further research into its physicochemical and toxicological profiles.
Biological Activity
1,2-Dimethyl-4-(S-methylsulfonimidoyl)benzene is a sulfoximine compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article explores its synthesis, biological activity, and relevant research findings.
Chemical Structure and Synthesis
1,2-Dimethyl-4-(S-methylsulfonimidoyl)benzene features a benzene ring with two methyl groups at the 1 and 2 positions and an S-methylsulfonimidoyl group at the 4 position. The sulfonimidoyl group is characterized by a sulfur atom bonded to both a methyl group and an imine functionality. This unique arrangement may enhance the compound's reactivity and biological activity compared to other similar compounds.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Direct Sulfonimidation : Reaction of 1,2-dimethylbenzene with sulfonyl chloride and amines.
- Functionalization : Using transition metal-catalyzed reactions to introduce the sulfonimidoyl group onto the benzene ring.
Antimicrobial Properties
Research indicates that 1,2-Dimethyl-4-(S-methylsulfonimidoyl)benzene exhibits strong antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against Staphylococcus aureus (including MRSA), Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| MRSA | 0.5 |
| E. coli | 1.0 |
| K. pneumoniae | 0.75 |
| P. aeruginosa | 1.5 |
| A. baumannii | 0.8 |
These findings suggest that the compound could serve as a potential candidate for developing new antibacterial agents.
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has shown promise in anti-inflammatory assays. Its selectivity towards cyclooxygenase-2 (COX-2) inhibition suggests potential therapeutic applications in treating inflammatory diseases.
| Compound | COX-2 Inhibition IC50 (μM) | Selectivity Index (SI) |
|---|---|---|
| 1,2-Dimethyl-4-(S-methylsulfonimidoyl)benzene | 0.15 | >100 |
| Indomethacin | 0.10 | 0.079 |
The high selectivity index indicates that this compound could provide anti-inflammatory effects with fewer side effects compared to traditional NSAIDs.
Case Studies and Research Findings
- Antibacterial Study : In a comparative study involving various sulfoximine derivatives, 1,2-Dimethyl-4-(S-methylsulfonimidoyl)benzene was identified as one of the most potent compounds against resistant bacterial strains, demonstrating significant growth inhibition rates up to 97% against MRSA .
- Inflammation Model : In vivo studies using rat models showed that administration of this compound resulted in significant reduction in edema formation compared to control groups, indicating its potential as an effective anti-inflammatory agent .
- Safety Profile : Cytotoxicity assays revealed that the compound exhibited low toxicity towards human cells at therapeutic doses, suggesting a favorable safety profile for further development .
Q & A
Q. What synthetic strategies are recommended for preparing 1,2-Dimethyl-4-(S-methylsulfonimidoyl)benzene?
- Methodological Answer : The synthesis typically involves sequential functionalization of the benzene ring. A plausible route includes:
Sulfonimidoyl Group Introduction : React 1,2-dimethyl-4-aminobenzene with methanesulfonyl chloride under controlled pH to form the sulfonamide intermediate, followed by oxidation with meta-chloroperbenzoic acid (mCPBA) to yield the sulfonimidoyl group .
Regioselective Control : Use directing groups (e.g., methyl substituents) to ensure proper orientation during electrophilic substitution. NMR monitoring (¹H/¹³C) is critical to confirm intermediate structures .
Q. How can the stereochemistry of the sulfonimidoyl group be characterized?
- Methodological Answer :
- X-ray Crystallography : Single-crystal diffraction (as in ) resolves absolute configuration, particularly for chiral sulfonimidoyl centers .
- Vibrational Circular Dichroism (VCD) : Complementary to crystallography, VCD compares experimental and computational spectra to assign stereochemistry .
Q. What spectroscopic techniques are optimal for structural validation?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify substituent positions (e.g., methyl groups at C1/C2 and sulfonimidoyl at C4). ¹⁹F NMR (if fluorinated analogs exist) can track electronic effects .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₀H₁₃NO₂S⁺ requires m/z 211.0668) .
Advanced Research Questions
Q. How can computational modeling aid in understanding the electronic properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, sulfonimidoyl groups exhibit higher electrophilicity than sulfonamides, influencing catalytic or biological activity .
- Molecular Dynamics (MD) : Simulate interactions in solvent systems (e.g., toluene/water) to assess solubility or aggregation behavior, critical for material science applications .
Q. What strategies resolve contradictions in spectroscopic data during characterization?
- Methodological Answer :
- HPLC-PDA/MS Coupling : Separate isomers or degradation products using a C18 column (Buffer: 0.1% formic acid; Gradient: 10–90% acetonitrile). MS/MS fragmentation identifies structural variants .
- Variable-Temperature NMR : Resolve overlapping signals caused by conformational flexibility (e.g., sulfonimidoyl group rotation) .
Q. What are potential applications in supramolecular or materials chemistry?
- Methodological Answer :
- Liquid Scintillators : Analogous to phenyl-o-xylylethane (PXE) in , the aromatic core and sulfonimidoyl group may enhance photon yield in radiation detection. Test via fluorescence quenching assays .
- Coordination Polymers : The sulfonimidoyl group can act as a ligand for transition metals (e.g., Pd²⁺). Synthesize complexes and study catalytic activity in cross-coupling reactions .
Q. How does the sulfonimidoyl group influence biological activity compared to sulfonamides?
- Methodological Answer :
- Enzyme Inhibition Assays : Compare IC₅₀ values against carbonic anhydrase or proteases. Sulfonimidoyls often exhibit enhanced binding due to increased hydrogen-bonding capacity .
- Molecular Docking : Use AutoDock Vina to model interactions with protein active sites (e.g., PDB: 1AZM). The sulfonimidoyl’s stereoelectronic profile may improve target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
